1H-1,2,3-Triazole

描述

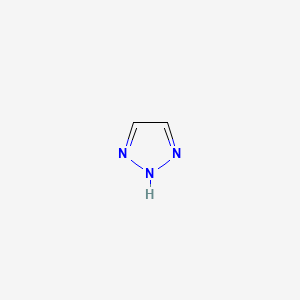

1H-1,2,3-Triazole is a nitrogen-containing heterocyclic compound with the molecular formula C2H3N3. It is one of the two isomeric forms of triazole, the other being 1H-1,2,4-triazole. This compound is characterized by a five-membered ring consisting of two carbon atoms and three nitrogen atoms. This compound is known for its high chemical stability, aromatic nature, and ability to form hydrogen bonds . These properties make it a valuable scaffold in various fields, including pharmaceuticals, organic synthesis, and materials science .

准备方法

This method involves the reaction of azides with alkynes in the presence of a copper catalyst to form 1,2,3-triazoles . Other synthetic routes include metal-catalyzed and metal-free cycloadditions, as well as strain-promoted azide-alkyne cycloaddition . Industrial production methods often utilize continuous flow conditions with heterogeneous catalysts to achieve high yields and functional group tolerance .

化学反应分析

1H-1,2,3-Triazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.

Cycloaddition: The Huisgen 1,3-dipolar cycloaddition is a notable reaction for forming 1,2,3-triazoles.

Common reagents and conditions used in these reactions include copper catalysts for cycloadditions, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include various substituted triazoles, which can be further utilized in pharmaceuticals and materials science .

科学研究应用

Antimicrobial Activity

1H-1,2,3-Triazole derivatives have demonstrated potent antimicrobial properties. A study synthesized several new derivatives based on metronidazole, showing enhanced antifungal and antibacterial activities compared to the parent compound. Notably, compounds such as 5b , 5c , 5e , 7b , and 7e exhibited excellent inhibition rates against various pathogens .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Activity Type | Inhibition Rate | Reference |

|---|---|---|---|

| 5b | Antifungal | High | |

| 5c | Antifungal | High | |

| 5e | Antibacterial | High | |

| 7b | Antibacterial | High | |

| 7e | Antibacterial | High |

Cancer Treatment

The potential of 1H-1,2,3-triazoles as anticancer agents is noteworthy. For instance, the compound PF-04217903 has been identified as a selective inhibitor of c-Met kinases with an IC50 value of 0.005 µM. This compound has been selected for preclinical trials due to its efficacy in inhibiting cancer cell proliferation . Furthermore, triazole-based hybrids have been explored for their roles in targeting various cancer mechanisms .

Table 2: Selected Triazole Compounds in Cancer Research

| Compound | Target Mechanism | Activity | Reference |

|---|---|---|---|

| PF-04217903 | c-Met inhibition | IC50 = 0.005 µM | |

| Icotinib-1-triazole derivatives | Various cancer pathways | Promising |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of triazole derivatives. These compounds are being investigated for their ability to modulate neurodegenerative processes and provide therapeutic benefits in conditions such as Alzheimer's disease and other cognitive disorders .

Herbicides

The triazole structure is also utilized in developing herbicides. Several triazole derivatives have shown effectiveness against various weed species, contributing to sustainable agricultural practices by reducing reliance on traditional herbicides .

Plant Growth Regulators

Research indicates that certain triazole compounds can function as plant growth regulators. They influence plant physiological processes such as growth and flowering time, thereby enhancing crop yield and quality .

Polymer Chemistry

In material science, 1H-1,2,3-triazoles are employed in the synthesis of polymers with unique properties. Their incorporation into polymer matrices can enhance thermal stability and mechanical strength .

Table 3: Properties of Triazole-Incorporated Polymers

作用机制

The mechanism of action of 1H-1,2,3-triazole involves its ability to interact with various biological targets through hydrogen bonding, electrostatic interactions, and π-π stacking . These interactions enable the compound to inhibit enzymes, bind to receptors, and modulate biological pathways. For example, this compound derivatives have been shown to inhibit carbonic anhydrase-II enzyme activity by binding to its active site .

相似化合物的比较

1H-1,2,3-Triazole can be compared with other nitrogen-containing heterocycles such as:

1H-1,2,4-Triazole: Another isomer of triazole with similar applications but slightly different chemical properties.

Benzotriazole: A triazole derivative with applications in corrosion inhibition and photography.

Thiadiazole: A sulfur-containing analog with diverse biological activities.

The uniqueness of this compound lies in its high chemical stability, aromatic nature, and versatility in forming various derivatives for different applications .

生物活性

1H-1,2,3-Triazole is a five-membered heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological potential of this compound and its derivatives, highlighting their roles as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.

Overview of this compound

The triazole ring is characterized by its unique nitrogen atom positioning, which contributes to its chemical reactivity and biological activity. The compound can be synthesized through various methods, including the well-known "click chemistry" approach, which allows for the efficient formation of triazole derivatives.

Pharmacological Activities

This compound derivatives exhibit a wide range of biological activities:

- Anticancer Activity : Numerous studies have demonstrated the anticancer potential of this compound derivatives. For instance, compounds synthesized from triazole scaffolds have shown significant cytotoxic effects against various cancer cell lines. One study reported an IC50 range of 1.02 to 74.28 μM across six cancer cell lines, indicating potent antiproliferative activity . Another investigation focused on hybrid compounds combining triazoles with other pharmacophores and found notable cytotoxicity against prostate (PC3) and skin (A375) cancer cell lines .

- Antimicrobial Properties : The antimicrobial activity of this compound derivatives has been extensively studied. A series of metronidazole-triazole hybrids demonstrated enhanced antifungal and antibacterial activity compared to their parent compounds . Compounds derived from triazoles have shown efficacy against a variety of pathogens, including both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Some triazole derivatives have been reported to possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .

- Antiviral Activity : Triazoles have also been investigated for their antiviral effects. Certain derivatives have shown potency against HIV strains and other viral infections .

Case Study 1: Anticancer Activity

A study by Gholampour et al. synthesized novel 1,4-naphthoquinone-1,2,3-triazole hybrids and evaluated their anticancer activity against MCF-7 (breast cancer), HT-29 (colon cancer), and MOLT-4 (leukemia) cell lines. The most effective compound exhibited a significant reduction in cell viability at concentrations as low as 10 μM .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the synthesis of metronidazole-triazole derivatives, researchers found that compounds such as 5b and 7e displayed exceptional antimicrobial activity with inhibition rates significantly higher than the control groups . This highlights the potential for developing new antimicrobial agents based on the triazole framework.

Table 1: Biological Activities of Selected this compound Derivatives

| Compound Name | Activity Type | Target Pathogen/Cancer Type | IC50/Activity Level |

|---|---|---|---|

| Metronidazole-Triazole Hybrid | Antimicrobial | Various Bacteria/Fungi | Significant Inhibition |

| Naphthoquinone-Triazole Hybrid | Anticancer | MCF-7, HT-29 | IC50 = 10 μM |

| Triazole Sulfonamide Hybrid | Antiviral | HIV | IC50 = 10 nM |

The mechanisms by which this compound derivatives exert their biological effects are varied:

- Enzyme Inhibition : Many triazoles act as inhibitors of key enzymes involved in cancer cell proliferation or microbial metabolism.

- Receptor Interaction : Triazoles can interact with specific receptors to modulate signaling pathways associated with inflammation and immune responses.

常见问题

Basic Research Questions

Q. What are the most reliable methods for synthesizing 1H-1,2,3-triazole derivatives in high yields?

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most widely used method. For example, metronidazole-derived 1H-1,2,3-triazoles were synthesized via CuI-catalyzed reactions with terminal alkynes in MeCN, achieving yields of 85–94% . Key parameters include using Hünig’s base as a catalyst and optimizing reaction time (16–24 hours). The method’s regioselectivity ensures 1,4-substituted products, critical for biological applications.

Q. How can NMR spectroscopy confirm the structure of this compound derivatives?

- ¹H NMR : Triazole protons appear as singlets at δ 7.67–8.13 ppm, while methylene protons (e.g., –N–CH₂–CH₂–Ph) show doublets at δ 4.77. Methyl groups on imidazole rings appear as singlets (δ 1.86) .

- ¹⁹F NMR : Fluorinated derivatives (e.g., 5c) exhibit singlets at δ −113.61 .

- HRMS : Confirm molecular ions (e.g., [M+H]⁺ at 317.1141 for 5c) . X-ray crystallography further validates regiochemistry, as demonstrated for compound 5c .

Q. What role does this compound play in antimicrobial drug design?

The triazole ring enhances antimicrobial activity by forming hydrogen bonds with target enzymes. Metronidazole-triazole hybrids (e.g., 5a–i) showed potent activity against Helicobacter pylori (MIC: 0.5–8 µg/mL) due to improved solubility and nitroreductase activation . Substituents like 4-CF₃ or 4-F on phenyl groups increase lipophilicity and membrane penetration .

Q. What are the key physical properties of this compound relevant to laboratory handling?

- Physical State : Colorless to pale yellow liquid (melting point: 23–25°C; boiling point: 203°C) .

- Solubility : Highly water-soluble, enabling aqueous-phase reactions .

- Safety : Flash point of 107.2°C; classified as a skin/eye irritant. Use fume hoods and avoid open flames .

Advanced Research Questions

Q. How can solvent and catalyst selection be optimized for regioselective synthesis of this compound tautomers?

The 1H/2H tautomer ratio (≈1:2 in water) is influenced by solvent polarity and temperature. For 1H-dominant products, use non-polar solvents (e.g., THF) and Cu(I) catalysts. For 2H-tautomers, Ag(I) or Ru(II) catalysts in polar solvents (e.g., DMF) promote 1,5-regioselectivity . Computational studies (e.g., DFT) predict tautomer stability based on substituent electronic effects .

Q. What computational methods elucidate the photolysis mechanisms of this compound?

Multiconfigurational CASPT2/CASSCF studies reveal photolytic pathways via conical intersections between S₁ (ππ*) and S₂ (nπ*) states. Non-adiabatic molecular dynamics (NAMD) simulations show that C–N bond cleavage dominates, releasing nitrogen gas and forming nitrenes . Benzotriazole derivatives exhibit slower photolysis due to extended conjugation .

Q. How do electronic effects of substituents influence the biological activity of triazole derivatives?

- Electron-withdrawing groups (e.g., –CF₃, –Br) : Enhance antimicrobial activity by increasing electrophilicity and nitro group reduction potential (e.g., 5c, MIC: 0.5 µg/mL) .

- Electron-donating groups (e.g., –NH₂, –OMe) : Improve solubility but reduce membrane permeability. For example, 5g (4-NH₂) showed lower activity (MIC: 8 µg/mL) . QSAR models correlate Hammett σ values with bioactivity .

Q. What strategies resolve contradictions in biological activity data across triazole derivatives?

- Metabolic Stability : Derivatives with labile esters (e.g., COOMe in 5e) may hydrolyze in vivo, reducing efficacy .

- Target Specificity : Triazole-carboxamides act as PXR inverse agonists (IC₅₀: 10 nM) but show off-target effects in CYP3A4 assays . Use isothermal titration calorimetry (ITC) to validate binding .

- Synergistic Effects : Combine MIC data with checkerboard assays to assess combinatorial therapies .

Q. How does this compound enhance proton conduction in polymer electrolyte membranes (PEMs)?

Poly(4-vinyl-1H-1,2,3-triazole) membranes achieve proton conductivities ~10⁻² S/cm via Grotthuss mechanism, outperforming imidazole analogs by 10⁵-fold. The triazole’s high dipole moment (4.55 D) facilitates hydrogen-bond networks, even without acidic dopants .

Q. What kinetic models describe the oxidation pathways of this compound in environmental chemistry?

OH-radical oxidation follows Arrhenius kinetics: Negative temperature dependence indicates dominance of tunneling at low temperatures. Competing pathways include H-abstraction and N-centered radical formation .

属性

IUPAC Name |

2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3/c1-2-4-5-3-1/h1-2H,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWENRTYMTSOGBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870495 | |

| Record name | 1H-1,2,3-Triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288-35-7, 288-36-8, 37306-44-8 | |

| Record name | 2H-1,2,3-Triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,3-Triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,2,3-Triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,3-Triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037306448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,3-Triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Diazapyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,3-TRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM7554254W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。